4-Bromopyrimidine-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromopyrimidine-2-sulfonic acid is an organic compound with the molecular formula C4H3BrN2O3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of both bromine and sulfonic acid groups in its structure makes it a versatile intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyrimidine-2-sulfonic acid typically involves the bromination of pyrimidine derivatives followed by sulfonation. One common method includes the electrophilic bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromopyrimidine is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromopyrimidine-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Utilize palladium catalysts and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Yield substituted pyrimidine derivatives.
Coupling Reactions: Produce biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Bromopyrimidine-2-sulfonic acid has several applications in scientific research:
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromopyrimidine-2-sulfonic acid in chemical reactions involves its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Sulfonic Acid Group: Enhances the compound’s solubility and reactivity, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloropyrimidine-2-sulfonic acid
- 4-Fluoropyrimidine-2-sulfonic acid
- 4-Iodopyrimidine-2-sulfonic acid
Uniqueness
4-Bromopyrimidine-2-sulfonic acid is unique due to the specific reactivity of the bromine atom, which makes it particularly suitable for coupling reactions like Suzuki-Miyaura. The presence of the sulfonic acid group also imparts distinct solubility and reactivity characteristics compared to its halogenated counterparts .
Properties
CAS No. |
1209459-89-1 |
---|---|
Molecular Formula |
C4H3BrN2O3S |
Molecular Weight |
239.05 g/mol |
IUPAC Name |
4-bromopyrimidine-2-sulfonic acid |
InChI |
InChI=1S/C4H3BrN2O3S/c5-3-1-2-6-4(7-3)11(8,9)10/h1-2H,(H,8,9,10) |
InChI Key |
CNXYYYSZNKMAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Br)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.